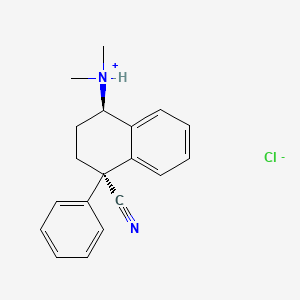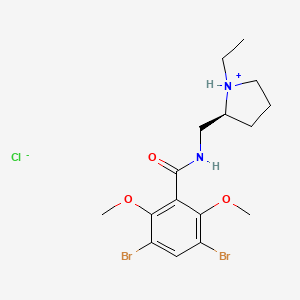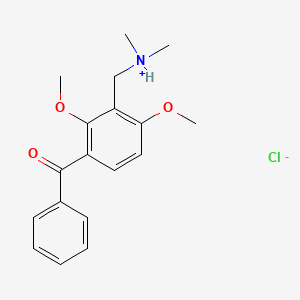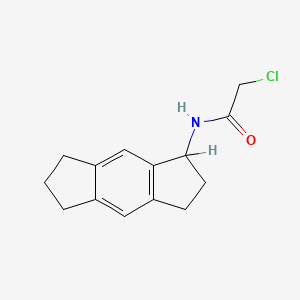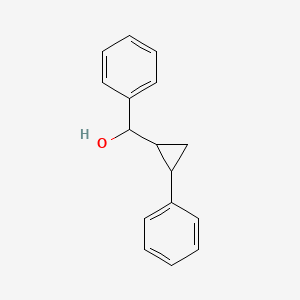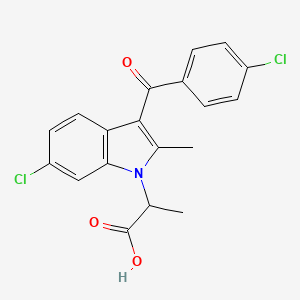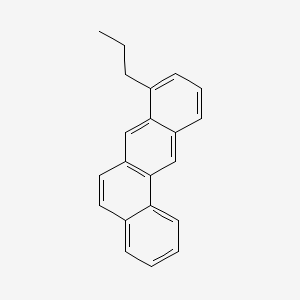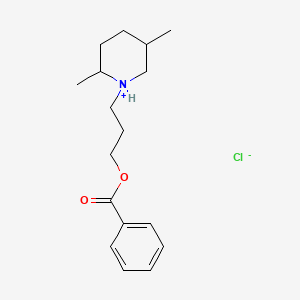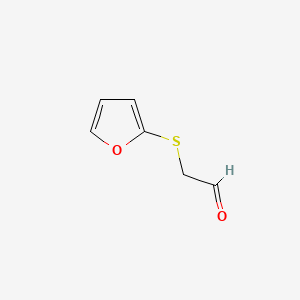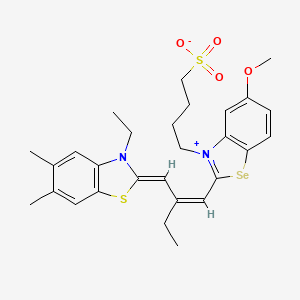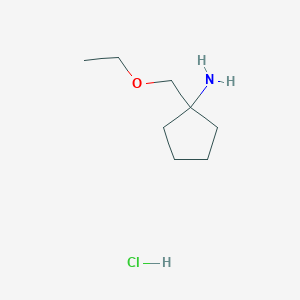
1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride involves several steps. One common method includes the reaction of cyclopentanone with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-(Ethoxymethyl)cyclopropylamine;hydrochloride: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring, leading to different chemical properties and reactivity.
Cyclopentanamine derivatives: Other derivatives of cyclopentanamine may have different substituents, affecting their chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in scientific research and industry .
Properties
CAS No. |
944146-33-2 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-(ethoxymethyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-7-8(9)5-3-4-6-8;/h2-7,9H2,1H3;1H |
InChI Key |
KEJBFYREJMNEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
